

The Emergence of CPD-2828: A Technical Guide to a Novel IRE1 α Degradar

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Compound of Interest

Compound Name: CPD-2828

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Abstract

Inositol-requiring enzyme 1 α (IRE1 α) is a critical mediator of the unfolded protein response (UPR), a cellular stress response pathway implicated in a variety of diseases, including cancer and neurodegenerative disorders.[1] The dual enzymatic activity of IRE1 α , possessing both kinase and endoribonuclease (RNase) functions, along with its scaffolding capabilities, makes it a compelling therapeutic target.[1] Traditional small molecule inhibitors have focused on modulating its enzymatic functions, but these approaches may not address the full spectrum of IRE1 α 's pathological roles.[2] Targeted protein degradation offers a novel strategy to overcome these limitations by eliminating the entire IRE1 α protein. This technical guide provides an in-depth overview of **CPD-2828**, a first-in-class selective degrader of IRE1 α . We will delve into the core principles of its design, its mechanism of action, and the key experimental protocols used to characterize its activity. This document is intended to serve as a comprehensive resource for researchers in the field of targeted protein degradation and IRE1 α biology.

Introduction to IRE1 α and the Unfolded Protein Response

The endoplasmic reticulum (ER) is a central organelle responsible for the folding and modification of a significant portion of the proteome.[1] A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an

accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by attenuating protein translation, increasing the production of chaperones to aid in protein folding, and enhancing the degradation of misfolded proteins through a process called ER-associated degradation (ERAD).

IRE1 α is a key sensor and effector of the UPR. This transmembrane protein contains a luminal domain that senses ER stress and cytosolic kinase and RNase domains.^[1] Upon activation, IRE1 α oligomerizes and autophosphorylates, leading to the activation of its RNase domain. A primary function of the IRE1 α RNase is the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA.^[1] This splicing event results in a potent transcription factor, XBP1s, which upregulates genes involved in restoring ER function.

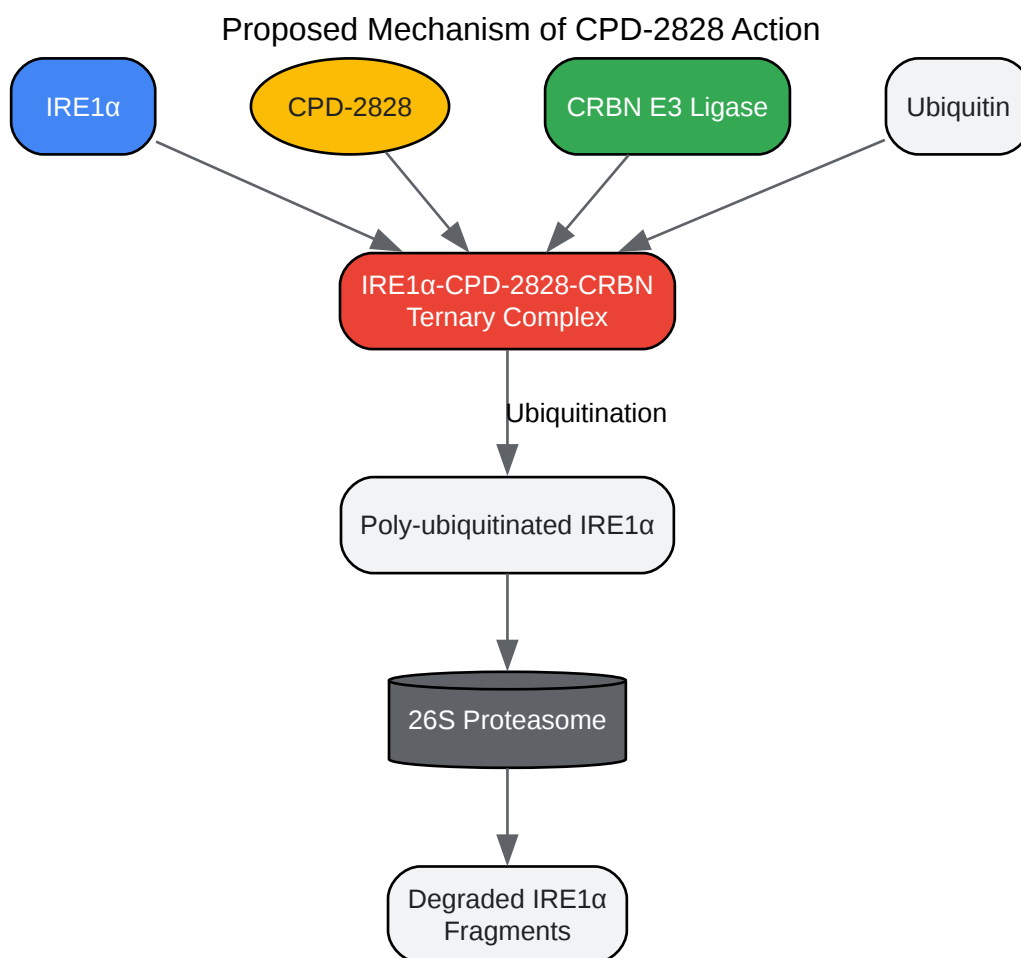
CPD-2828: A Heterobifunctional Degradar Targeting IRE1 α

CPD-2828 is a novel chemical probe designed as a heterobifunctional degrader of IRE1 α .^[2] It is based on the Proteolysis Targeting Chimera (PROTAC) concept, which involves a small molecule with two distinct warheads connected by a linker. One warhead binds to the target protein (in this case, IRE1 α), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

CPD-2828 was developed through a structure-guided design approach, merging the chemical features of an IRE1 α ligand with a ligand for the E3 ligase Cereblon (CRBN).^[2] This design results in a truncated chimera with physicochemical properties more akin to an oral molecular glue degrader than a traditional PROTAC.^[2]

Mechanism of Action

The proposed mechanism of action for **CPD-2828** involves the formation of a ternary complex between IRE1 α , **CPD-2828**, and the CRBN E3 ligase. This complex brings the ubiquitin-conjugating machinery into close proximity with IRE1 α , leading to its polyubiquitination and subsequent degradation by the 26S proteasome.



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Mechanism of **CPD-2828**-mediated IRE1α degradation.

Quantitative Analysis of **CPD-2828** Activity

The efficacy of a protein degrader is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). While the primary literature confirms the potent activity of **CPD-2828**, specific quantitative data from dose-response experiments were not publicly available at the time of this writing. The tables below are structured to present such data, which would be generated using the experimental protocols outlined in Section 4.

Table 1: In Vitro Degradation of IRE1 α by **CPD-2828**

Cell Line	Time Point (hours)	DC50 (nM)	Dmax (%)
HEK293T (Endogenous IRE1 α)	6	Data not available	Data not available
HEK293T (Endogenous IRE1 α)	24	Data not available	Data not available
HEK293T (HiBiT- SpyTag-IRE1 α)	24	Data not available	Data not available

Table 2: Cereblon Occupancy of **CPD-2828**

Cell Line	Assay	IC50 (nM)
HEK293T	NanoBRET CRBN Occupancy	Data not available

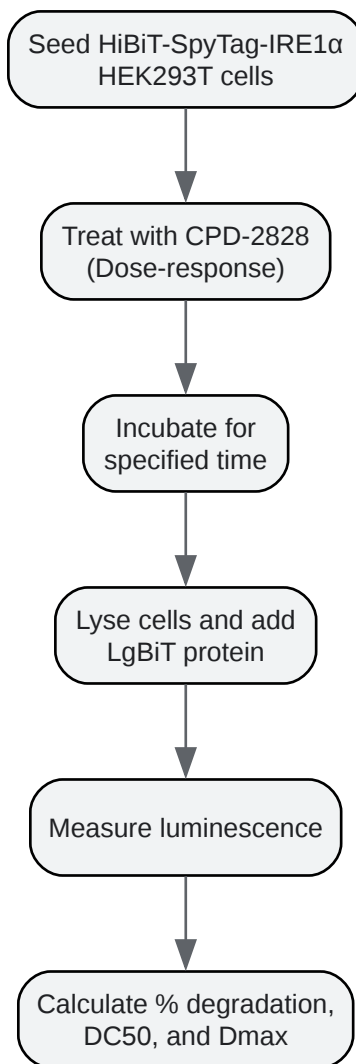
Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize **CPD-2828** as an IRE1 α degrader.

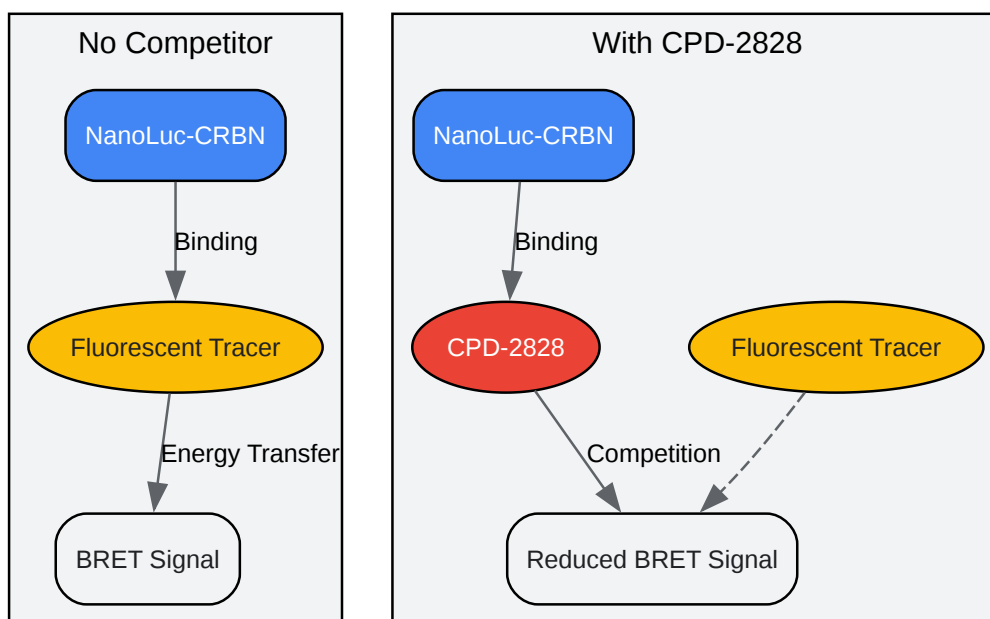
HiBiT-SpyTag IRE1 α Degradation Assay

This assay provides a quantitative measure of IRE1 α degradation in live cells. It utilizes a HEK293T cell line where the endogenous IRE1 α is tagged with HiBiT-SpyTag, a small peptide that, in the presence of LgBiT, generates a luminescent signal proportional to the amount of tagged protein.

HiBiT-SpyTag Degradation Assay Workflow



NanoBRET Cereblon Occupancy Assay Principle



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References

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